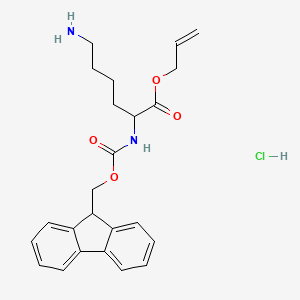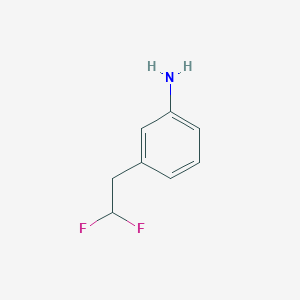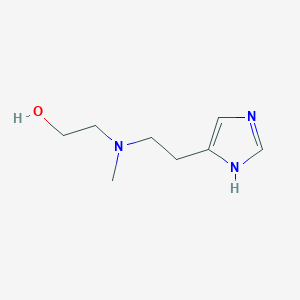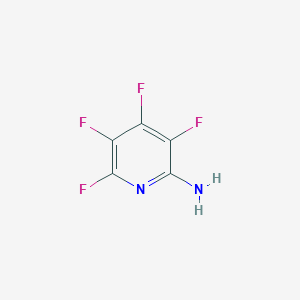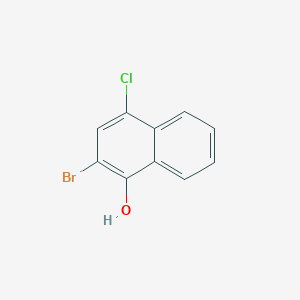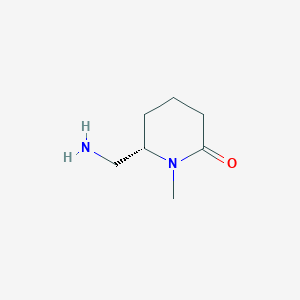
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidinone ring substituted with an aminomethyl group and a methyl group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Aminomethyl)-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-component reaction involving an aldehyde, ammonia, and hydrogen cyanide to form α-aminonitriles, which can then be hydrolyzed to yield the desired compound . Another method involves the catalytic aza-alkylation of indoles, where an indole, aldehyde, and amine react to form the aminomethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (S)-6-(Aminomethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate various biochemical pathways, leading to its effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
®-6-(Aminomethyl)-1-methylpiperidin-2-one: The enantiomer of the compound, which may have different biological activities.
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used in different applications.
N-Methylpiperidin-2-one: A structurally similar compound without the aminomethyl group.
Uniqueness
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its chiral nature allows for enantioselective interactions in biological systems, making it valuable in drug development and other research areas .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(6S)-6-(aminomethyl)-1-methylpiperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9-6(5-8)3-2-4-7(9)10/h6H,2-5,8H2,1H3/t6-/m0/s1 |
Clave InChI |
UZROTGQLNCFZQP-LURJTMIESA-N |
SMILES isomérico |
CN1[C@@H](CCCC1=O)CN |
SMILES canónico |
CN1C(CCCC1=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-([1,1'-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid](/img/structure/B12823665.png)
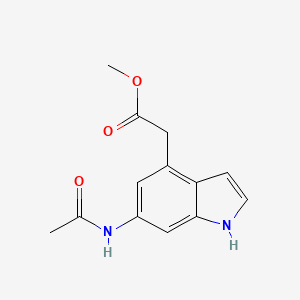
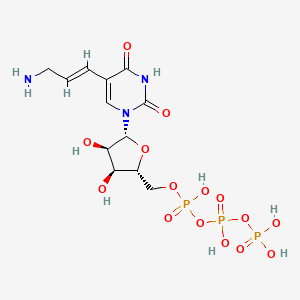
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12823679.png)
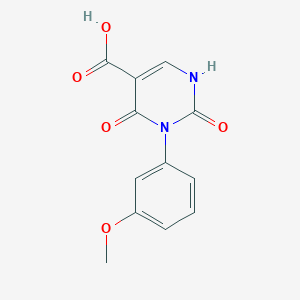
![12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12823689.png)
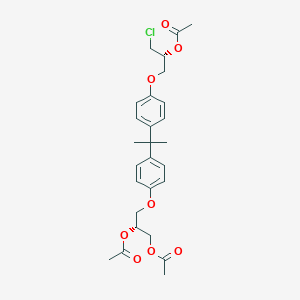
![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)
